molecular formula C9H11NO4 B13927988 1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl-

1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl-

Cat. No.: B13927988
M. Wt: 197.19 g/mol
InChI Key: TVTRBIFRLIXLAR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 101568-40-5) features a spirocyclic core with a 1-oxa-7-azaspiro[4.4]nonane backbone, three ketone groups (2,6,8-trione), and 9,9-dimethyl substituents at the spiro junction . Its molecular formula is C₉H₁₁NO₄ (MW: 197.188 g/mol), with a high boiling point (458.7°C) and flash point (231.2°C), indicative of thermal stability . The LogP value of 0.02 suggests moderate hydrophilicity, balancing solubility and membrane permeability .

Synthetic Relevance: Spirocyclic compounds like this are prized in drug discovery for their conformational rigidity, which enhances target binding specificity. The trione groups provide hydrogen-bonding sites, while the dimethyl substituents reduce ring strain and improve stability .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

9,9-dimethyl-1-oxa-7-azaspiro[4.4]nonane-2,6,8-trione

InChI

InChI=1S/C9H11NO4/c1-8(2)6(12)10-7(13)9(8)4-3-5(11)14-9/h3-4H2,1-2H3,(H,10,12,13)

InChI Key

TVTRBIFRLIXLAR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)C12CCC(=O)O2)C

Origin of Product

United States

Preparation Methods

Iron-Mediated Spirocyclization Approach

One of the most documented and effective methods for synthesizing spirocyclic azaspiro compounds structurally related to 1-oxa-7-azaspiro[4.4]nonane-2,6,8-trione involves an iron-mediated [3+2] cycloaddition reaction. This approach was notably demonstrated by Gravestock and McKenzie (2002), who synthesized highly functionalized 8-oxo-1-azaspiro[4.4]nonanes using diiron nonacarbonyl (Fe2(CO)9) as a catalyst. The reaction couples 2-methylenepyrrolidines with α,α’-dibromoketones to afford the spirocyclic products in good yields under mild conditions (benzene solvent, 50°C, light irradiation).

Reactants Catalyst Conditions Product Type Yield
2-Methylenepyrrolidines + α,α’-dibromoketones Fe2(CO)9 Benzene, hv, 50°C 8-oxo-1-azaspiro[4.4]nonanes Moderate to High (typ. 60-80%)
  • Mechanistic Insight: The iron catalyst facilitates the formation of a reactive intermediate that undergoes cycloaddition to form the spirocyclic ring system. The reaction tolerates various substituents, allowing functional group diversity.

Stepwise Synthesis via Pyrrolidine Derivatives

Another approach involves preparing substituted pyrrolidine intermediates that are then transformed into the spirocyclic framework through intramolecular cyclization and oxidation steps. For example, the preparation of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane derivatives starts from 1-benzylpyrrolidine-2-thione, which is reacted with bromoacetonitrile and then treated with triphenylphosphine and triethylamine to induce cyclization and elimination leading to the spirocyclic product.

Step Reagents/Conditions Notes
Formation of pyrrolidine intermediate 1-Benzylpyrrolidine-2-thione + Bromoacetonitrile in acetonitrile, RT, 18 h Room temperature, mild conditions
Cyclization Triphenylphosphine + Triethylamine in dichloromethane, 2 h Followed by aqueous workup and purification
  • Characterization: The products are characterized by NMR spectroscopy (1H, 13C, DEPT, COSY), confirming the spirocyclic structure and stereochemistry.

Oxidative Cyclization and Functional Group Manipulation

Further functionalization to introduce the trione functionality can be achieved by selective oxidation of the spirocyclic lactam-lactone intermediates. Methods include controlled oxidation using reagents such as chromium-based oxidants or other mild oxidizing agents to convert keto groups selectively, preserving the spirocyclic core.

Data Tables Summarizing Preparation Conditions and Yields

Method Starting Materials Catalyst/Reagent Solvent Temperature Yield (%) Notes
Iron-mediated [3+2] cycloaddition 2-Methylenepyrrolidines + α,α’-dibromoketones Fe2(CO)9 Benzene 50°C, hv 60-80 Functional group tolerant
Pyrrolidine intermediate route 1-Benzylpyrrolidine-2-thione + Bromoacetonitrile Triphenylphosphine, triethylamine Acetonitrile, DCM RT (18 h), then RT (2 h) 50-70 Requires purification steps
Oxidative cyclization Spirocyclic lactam-lactone intermediates Chromium oxidants or similar Various Mild conditions Variable For trione formation

Research Findings and Notes

  • The iron-mediated cycloaddition is a robust and versatile method offering stereochemical control and the ability to introduce various substituents on the spirocyclic ring.
  • The pyrrolidine intermediate method allows for the introduction of different substituents at nitrogen and carbon centers, facilitating structural diversity but requires careful purification due to by-products such as triphenylphosphine sulfide.
  • The presence of the 9,9-dimethyl substituent is critical for the stability of the spirocyclic trione and can be introduced via starting materials bearing gem-dimethyl groups or by alkylation steps prior to cyclization.
  • Spectroscopic data (NMR, IR, MS) consistently show characteristic signals for the spiro-fused quaternary carbon (70–75 ppm in 13C NMR) and carbonyl carbons, confirming the trione structure.
  • Crystallographic studies on related compounds confirm the stereochemistry and spirocyclic framework, supporting the proposed synthetic routes.

Chemical Reactions Analysis

1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl- involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Structural Variations
  • Ring Size Differences: 1-Oxa-7-azaspiro[3.5]nonane derivatives (e.g., CAS 1045709-32-7) have smaller [3.5] ring systems, leading to higher ring strain and reactivity. For example, methylation at C-4 in such compounds often results in ring cleavage to tricarbonyl products . In contrast, the [4.4] system in the target compound offers greater stability, avoiding such decomposition pathways . Spiro[4.5] Systems: Compounds like tert-butyl 1-oxa-7-azaspiro[4.5]dec-2-ene-7-carboxylate () exhibit expanded ring sizes, altering steric and electronic profiles. These derivatives may exhibit enhanced solubility but reduced rigidity compared to the [4.4] system .
2.2. Functional Group Modifications
  • Ketone vs. Oxalate Salts: The target compound’s trione motif (three ketones) contrasts with oxalate salts like 1-Oxa-7-azaspiro[3.5]nonane oxalate (CAS 1045709-32-7). Oxalate salts improve aqueous solubility but may limit passive diffusion across membranes compared to neutral triones .
  • Substituent Effects: 2,2-Dimethyl-7-(3-methylbutyryl) Derivatives (CAS 2293-28-9, ) introduce lipophilic side chains, increasing LogP (predicted >1.5) and altering pharmacokinetics. The target’s dimethyl groups provide steric shielding without excessive hydrophobicity .
2.3. Heteroatom Composition
  • Diaza vs. Oxa-Aza Systems: Compounds like 1,3-Diazaspiro[4.4]nonane-2,4-dione () replace one oxygen with nitrogen, altering hydrogen-bonding capacity and basicity. The target compound’s single nitrogen and three oxygens optimize a balance between polarity and metabolic stability . Tetraoxa Systems: 1,4,6,9-Tetraoxaspiro[4.4]nonane (CAS 24472-00-2) has four oxygen atoms, increasing polarity (PSA > 90 Ų) but reducing cell permeability compared to the trione structure .

Biological Activity

1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl- (CAS Number: 101568-40-5) is a novel compound with significant potential in medicinal chemistry. Its unique structural features and biological properties make it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its antitumor effects and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of 1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione is C9H11NO4C_9H_{11}NO_4, with a molecular weight of approximately 197.19 g/mol. The canonical SMILES representation is CC1(C(=O)NC(=O)C12CCC(=O)O2)C, indicating the presence of multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
CAS Number101568-40-5
SMILESCC1(C(=O)NC(=O)C12CCC(=O)O2)C

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives related to the spirocyclic structure similar to that of 1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione. For instance, research on related compounds demonstrated promising cytotoxic effects against several cancer cell lines:

  • A549 (Lung cancer) : IC50 values around 0.18 to 0.19 µM for certain derivatives.
  • MDA-MB-231 (Breast cancer) : IC50 values as low as 0.08 µM.
  • HeLa (Cervical cancer) : IC50 values below 0.20 µM for several compounds.

These findings indicate that modifications in the spirocyclic structure can lead to enhanced antitumor efficacy, suggesting that similar modifications in 1-Oxa-7-azaspiro[4.4]nonane derivatives could yield significant results .

The proposed mechanism of action for compounds with similar structures often involves the induction of apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation : Compounds disrupt the cell cycle in cancer cells.
  • Induction of oxidative stress : Increased reactive oxygen species (ROS) levels lead to cell death.
  • Modulation of apoptotic pathways : Activation of caspases and other apoptotic markers.

Study on Related Compounds

A study focused on a series of 1-Oxa derivatives assessed their cytotoxicity against three different cancer cell lines (A549, MDA-MB-231, HeLa). The results indicated that certain compounds exhibited significantly lower IC50 values compared to standard chemotherapy agents like bendamustine and vorinostat, suggesting superior potency .

Comparative Analysis

The following table summarizes the IC50 values from various studies on related spirocyclic compounds:

CompoundCell LineIC50 (µM)
Compound 11bA5490.18
Compound 11hA5490.19
Compound 11dMDA-MB-2310.08
Compound 11kMDA-MB-2310.09
Compound 11hHeLa0.15

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl-?

  • Methodological Answer : Total synthesis starting from D-glucose has been reported, involving sequential oxidation and cyclization steps to construct the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. Key intermediates include tert-butyl-protected carboxylates (e.g., tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate), which are purified via silica gel chromatography (80% EtOAc/hexanes) . Diastereomer separation is a critical challenge, requiring optimized solvent systems.

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Structural confirmation relies on:

  • NMR : Analysis of spirocyclic proton environments (e.g., methyl groups at C9) and carbonyl resonances.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+ at m/z 322.3993 for analogs like C17H26N2O4) .
  • X-ray Crystallography : Limited due to poor crystallinity, but computational models (e.g., ACD/Labs Percepta) predict stereochemistry and confirm InChIKey assignments .

Q. What biological activities have been reported for this compound and its analogs?

  • Methodological Answer : The parent scaffold, 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione, is found in azaspirene, a fungal metabolite with anti-angiogenic properties. Bioactivity testing involves endothelial cell migration assays and VEGF inhibition studies . Structural analogs (e.g., 3-Oxa-9-azoniatricyclo derivatives) are explored for bronchodilator activity in COPD via muscarinic receptor antagonism .

Advanced Research Questions

Q. How can synthetic yields be optimized given diastereomer formation during spirocyclization?

  • Methodological Answer :

  • Catalyst Screening : Use chiral auxiliaries (e.g., tert-butyl carbamates) to control stereochemistry .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions during oxidation steps .
    • Data Contradiction : Yields vary between 60–83% depending on substituent bulkiness. For example, tert-butyl groups improve steric hindrance but reduce reaction rates .

Q. How to address discrepancies in spectroscopic data for structurally similar analogs?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with analogs like 3,7-dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone (CAS 90961-84-5), noting shifts in carbonyl stretches (IR: 1700–1750 cm⁻¹) and methyl group splitting in ¹H NMR .
  • Computational Validation : Use ACD/Labs Percepta to predict NMR/IR spectra and resolve ambiguities in stereochemical assignments .

Q. What strategies are effective for designing analogs with improved bioactivity?

  • Methodological Answer :

  • Scaffold Hybridization : Incorporate substituents from bioactive molecules (e.g., hydroxydi-2-thienylacetyl groups in tiotropium bromide) to enhance receptor binding .
  • SAR Studies : Modify substituents at C9 (e.g., dimethyl vs. diethyl groups) to assess impact on lipophilicity and membrane permeability .
    • Experimental Design : Use in silico docking (e.g., ChemSpider ID 52083050) to prioritize analogs for synthesis .

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